5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid
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Overview
Description
5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, commonly known as 4-TFMBA, is a white crystalline solid that has garnered significant interest in the scientific research community. This compound is a derivative of benzoic acid, featuring a trifluoromethylphenyl group and a methyl group located at the ortho position. It has been reported to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid involves the reaction of trifluoromethylbenzoyl chloride with toluene in the presence of aluminum chloride as a Lewis acid catalyst. The resulting product is then hydrolyzed using sodium hydroxide to form 4-TFMBA.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis route involving trifluoromethylbenzoyl chloride and toluene is scalable and can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acid derivatives, alcohols, and other functionalized compounds.
Scientific Research Applications
5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential analgesic and anti-inflammatory properties.
Medicine: Potential candidate for developing new pain medications.
Industry: Proposed as a surfactant with applications in the petrochemical industry.
Mechanism of Action
The mechanism by which 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways related to inflammation and pain. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(trifluoromethyl)benzoic acid: Similar structure but with different positional isomers.
Trifluoromethylbenzoic acid derivatives: Various derivatives with different functional groups.
Uniqueness
5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid is unique due to its specific combination of a trifluoromethylphenyl group and a methyl group at the ortho position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-2-7-12(13(8-9)14(19)20)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCHWYJJKCWLME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594979 |
Source
|
Record name | 4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537713-19-2 |
Source
|
Record name | 4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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